3-((4-Ethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(2-methylpiperidin-1-yl)quinolin-4(1H)-one
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Overview
Description
3-(4-ETHYLBENZENESULFONYL)-6-FLUORO-1-METHYL-7-(2-METHYLPIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound that belongs to the class of quinolones. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by the presence of an ethylbenzenesulfonyl group, a fluorine atom, a methyl group, and a methylpiperidinyl group attached to a dihydroquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHYLBENZENESULFONYL)-6-FLUORO-1-METHYL-7-(2-METHYLPIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE typically involves multiple steps, including the formation of the quinolinone core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-ETHYLBENZENESULFONYL)-6-FLUORO-1-METHYL-7-(2-METHYLPIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-(4-ETHYLBENZENESULFONYL)-6-FLUORO-1-METHYL-7-(2-METHYLPIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-6-FLUORO-1-METHYL-7-(2-METHYLPIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The compound may inhibit the activity of these targets, leading to the disruption of essential biological processes and ultimately causing cell death. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with broad-spectrum antibacterial activity.
Levofloxacin: A fluoroquinolone used to treat various bacterial infections.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
3-(4-ETHYLBENZENESULFONYL)-6-FLUORO-1-METHYL-7-(2-METHYLPIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for targeted interactions with specific molecular targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C24H27FN2O3S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(2-methylpiperidin-1-yl)quinolin-4-one |
InChI |
InChI=1S/C24H27FN2O3S/c1-4-17-8-10-18(11-9-17)31(29,30)23-15-26(3)21-14-22(20(25)13-19(21)24(23)28)27-12-6-5-7-16(27)2/h8-11,13-16H,4-7,12H2,1-3H3 |
InChI Key |
CPFDNCOCIMWJRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4C)C |
Origin of Product |
United States |
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